2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c19-17-16(14-10-6-1-2-7-11-15(14)22-17)18(21)20-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,19H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULPELSWYZFVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of a ruthenium catalyst and KOH in dioxane at 80°C can facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through the use of advanced catalytic processes and optimized reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like O2 and catalysts such as ruthenium complexes. Reaction conditions often involve elevated temperatures and specific solvents like dioxane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-aminobenzaldehyde, while substitution reactions can introduce various functional groups onto the benzyl or amino moieties .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide as a novel antitumor agent. The compound has shown significant inhibitory effects on microtubule polymerization. For instance, related compounds with similar structures have demonstrated IC50 values ranging from 2.6 to 18 nM against various cancer cell lines . These findings suggest that the compound may act through the colchicine site of tubulin.
Antioxidant Properties
Research has indicated that derivatives of the compound exhibit antioxidant activities. A study evaluating various thiophene derivatives found that certain amino-substituted compounds displayed substantial inhibition against oxidative stress markers . This suggests potential applications in preventing oxidative damage in biological systems.
Antibacterial Activity
The antibacterial efficacy of the compound has also been investigated. Studies have shown that certain derivatives possess potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, making them candidates for further development as antibacterial agents . The structural variations in these compounds significantly influence their antibacterial properties.
Case Study 1: Synthesis and Evaluation of Analogues
A comprehensive study synthesized several analogues of this compound to evaluate their biological activities. The study focused on the relationship between structural modifications and biological efficacy. Compounds with specific substitutions showed enhanced antitumor activity compared to their parent structures .
Case Study 2: In Silico Studies
In silico studies have complemented experimental findings by predicting the interactions of the compound with biological targets. Molecular docking studies indicated strong binding affinities for key enzymes involved in cancer progression and bacterial resistance mechanisms . These insights are crucial for guiding future drug design efforts.
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations on the Carboxamide Group
Several derivatives differ in the aryl/alkyl groups attached to the carboxamide nitrogen (Table 1):
*Estimated based on molecular formula.
Key Observations :
- The benzyl group in the target compound introduces moderate lipophilicity compared to chlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) substituents.
- Thiourea derivatives (e.g., CAS 385379-39-5) exhibit increased molecular weight and steric hindrance, which may reduce membrane permeability .
Ring Size and Conformational Flexibility
The cycloocta[b]thiophene scaffold differs from smaller cycloalkane-fused thiophenes (Table 2):
Key Observations :
Antimycobacterial Activity:
- Tetrahydrobenzo[b]thiophene derivatives: Compounds with acylated amino groups (e.g., compounds 30–32 in ) showed moderate antibacterial activity, suggesting the importance of the 2-amino-3-acyl motif .
Adenosine Receptor Modulation:
- 2-Amino-3-benzoylthiophenes: Enhance agonist binding to A1 adenosine receptors via allosteric mechanisms. Optimal activity requires a 2-amino group and electron-deficient aryl substituents (e.g., 3-CF3-phenyl) .
Yield Comparison :
- Ethyl ester derivatives (e.g., ) are synthesized in higher yields (up to 78%) compared to carboxamides, possibly due to steric challenges in amidating the thiophene core .
Biological Activity
2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 250.37 g/mol. Its structure features a hexahydrocyclooctathiophene core with an amine and a benzyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antidiabetic Activity : The compound has been noted for its potential protective effects against pancreatic β-cell dysfunction induced by endoplasmic reticulum (ER) stress. This is particularly relevant in the context of Type 2 diabetes mellitus (T2DM), where ER stress plays a significant role in β-cell failure .
- Kinase Inhibition : Preliminary research suggests that this compound may exhibit inhibitory effects on specific kinases involved in cancer pathways. Such activity could position it as a candidate for cancer therapeutics .
The mechanisms underlying the biological activity of this compound are still being elucidated. However, studies suggest that:
- ER Stress Modulation : The compound appears to mitigate ER stress-induced apoptosis in pancreatic cells by enhancing cellular resilience against stressors .
- Kinase Pathway Interference : It may disrupt signaling pathways mediated by mutant forms of EGFR and HER2 kinases, which are often implicated in tumorigenesis .
Case Studies and Research Findings
Several research findings have contributed to the understanding of the biological activity of this compound:
Q & A
Basic: What are the optimal synthetic routes for 2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves cyclohexanone derivatives, cyanoacetamide, elemental sulfur, and amines (e.g., triethylamine) in solvents like DMF or methanol. Key steps include:
- Cyclocondensation : Cyclohexanone reacts with cyanoacetamide and sulfur under basic conditions to form the tetrahydrobenzo[b]thiophene core .
- Acylation : Subsequent reactions with anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under nitrogen, refluxed overnight, yield acylated derivatives. Reverse-phase HPLC (MeCN:H₂O gradients) is critical for purification, achieving yields >65% .
- Optimization : Use of catalysts like DMAP, controlled stoichiometry (1.2 equiv anhydride), and inert atmospheres minimizes side reactions. Methanol recrystallization further enhances purity .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identifies NH (3300–3416 cm⁻¹), C=O (1650–1700 cm⁻¹), and C≡N (2200 cm⁻¹) groups. Peaks at 1268 cm⁻¹ confirm C-O esters .
- NMR Analysis : ¹H NMR resolves cyclohexane protons (δ 1.71–2.69 ppm) and benzyl/amide NH (δ 6.5–8.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) and aromatic/cyclic carbons .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced: How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?
Methodological Answer:
Spectral inconsistencies often arise from:
- Dynamic Processes : Ring puckering in the cyclo-octane moiety causes proton splitting. Variable-temperature NMR (e.g., 25–60°C) can resolve averaged signals .
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alters NH proton exchange rates. Use deuterated solvents matching literature conditions .
- 2D NMR : HSQC and COSY correlations clarify ambiguous assignments, especially for overlapping cyclohexane protons .
Advanced: What computational methods can predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways, identifying transition states and intermediates for acylation or cyclization steps .
- Reaction Path Search Tools : Tools like GRRM or AFIR predict feasible routes by evaluating activation energies. For example, maleic anhydride reactivity vs. succinic anhydride can be compared .
- Molecular Dynamics : Simulates solvent effects (e.g., CH₂Cl₂ polarity) on reaction kinetics .
Basic: How to troubleshoot low yields in the acylation steps of this compound?
Methodological Answer:
- Anhydride Reactivity : Maleic anhydride reacts faster than succinic due to electron-withdrawing groups. Test alternative anhydrides (e.g., glutaric) .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer. Use 0.1–0.2 equiv for optimal results .
- Workup : Ensure complete removal of unreacted anhydride via aqueous washes (NaHCO₃) before HPLC .
Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for antibacterial activity?
Methodological Answer:
- Systematic Substituent Variation : Modify the benzyl group (e.g., chloro, tert-butyl) and acyl chains. Compounds with electron-withdrawing groups (e.g., 2-chlorophenyl) show enhanced activity .
- In Vitro Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus). Correlate lipophilicity (logP) with membrane penetration .
- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase). Carboxamide and thiophene moieties often form hydrogen bonds in active sites .
Advanced: How can factorial design optimize multi-variable synthesis parameters for this compound?
Methodological Answer:
- Variable Selection : Key factors include temperature (60–100°C), solvent polarity (DMF vs. CH₂Cl₂), and catalyst loading .
- Design Matrix : Use a 2³ factorial design to test 8 combinations. Response variables: yield, purity .
- ANOVA Analysis : Identifies significant interactions (e.g., temperature × solvent). For example, high DMF polarity may require lower temps to avoid decomposition .
Advanced: What mechanistic insights explain contradictory biological activity data across derivatives?
Methodological Answer:
- Metabolic Stability : Derivatives with ester groups (e.g., methyl carboxylates) may hydrolyze in vivo, reducing efficacy. Compare LC-MS stability assays .
- Off-Target Effects : Use proteome-wide profiling (e.g., affinity chromatography) to identify unintended targets. For example, thiophene derivatives may inhibit cytochrome P450 enzymes .
- Resistance Studies : Serial passage assays with E. coli can detect mutations in target proteins (e.g., altered binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
